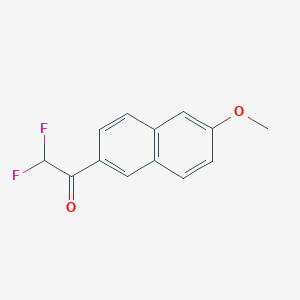

2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone

CAS No.:

Cat. No.: VC13551833

Molecular Formula: C13H10F2O2

Molecular Weight: 236.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10F2O2 |

|---|---|

| Molecular Weight | 236.21 g/mol |

| IUPAC Name | 2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethanone |

| Standard InChI | InChI=1S/C13H10F2O2/c1-17-11-5-4-8-6-10(12(16)13(14)15)3-2-9(8)7-11/h2-7,13H,1H3 |

| Standard InChI Key | CGCRIKMDJIBZKK-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(F)F |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(F)F |

Introduction

2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone is a fluorinated organic compound belonging to the class of ketones, specifically those with aromatic substituents. Its molecular formula is C13H10F2O2, and it is classified under the broader category of fluorinated organic compounds due to the presence of two fluorine atoms . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties.

Synthesis

The synthesis of 2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone typically involves several key steps, although detailed synthesis protocols are not widely documented. Generally, the synthesis of fluorinated compounds involves the use of fluorinating agents or starting materials with fluorine already incorporated. The specific steps for this compound may involve reactions such as Friedel-Crafts acylation followed by fluorination reactions.

Applications and Research Findings

While specific applications of 2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone are not extensively documented, fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their unique properties such as increased stability and lipophilicity. The compound's interaction with specific molecular targets could be of interest in drug discovery and development.

Related Compounds

Related compounds, such as 2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-ol, share similar structural features but differ in functional groups. For example, 2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-ol has a hydroxyl group instead of a carbonyl group, which affects its chemical properties and potential applications .

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| 2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone | C13H10F2O2 | 236.21 g/mol |

| 2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-ol | C13H12F2O2 | 238.23 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume